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Compound of Interest

Compound Name: N-Isopropylmethylamine

Cat. No.: B134641

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Isopropylmethylamine (CAS No. 4747-21-1), a secondary amine utilized in various chemical
syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS), serves as a critical resource for researchers, scientists, and
professionals in drug development and chemical manufacturing.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-lsopropylmethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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Chemical Shift . Coupling .
Multiplicity Constant (J) Assighment Solvent
(3) ppm o,
~2.8-29 Septet -CH(CH3)2 CDCls
~2.3 Singlet -NH-CHs CDClIs
~1.0 Doublet -CH(CHs)2 CDCls
~0.9 Singlet -NH- CDCls
13C NMR (Carbon-13 NMR) Data[1]
Chemical Shift (6) ppm Assignment Solvent
49.3 CH(CHs3)2 D20
35.1 -N-CHs D20
22.8 -CH(CHs)2 D20
Infrared (IR) Spectroscopy
Key IR Absorption Bands (Neat)
Wavenumber (cm—?) Intensity Assignment
~3300 - 3500 Medium, Sharp N-H Stretch
~2960 Strong C-H Stretch (Aliphatic)
~1470 Medium C-H Bend (Aliphatic)
~1130 Medium C-N Stretch

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) and Relative Intensities[2][3]
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miz Relative Intensity (%) Assighment

73 ~30 [M]* (Molecular lon)
58 100 [M-CHs]* (Base Peak)
44 ~20 [CH3CH=NHCHs]*

30 ~40 [CH2=NH2]*

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer operating at a specific frequency for *H and 13C
nuclei. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCIs)
or deuterium oxide (D20), to avoid interference from the solvent's protons. A small amount of a
reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical
shift scale to O ppm.

For a typical tH NMR experiment, a pulse angle of 30-90 degrees is used with an acquisition
time of 2-4 seconds. For 3C NMR, a higher sample concentration is generally required, and
techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed
to differentiate between CH, CHz, and CHs groups. The specific 13C NMR data cited was
referenced from a study by Sarneski, J. E., et al., published in Analytical Chemistry in 1975.[1]

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a
liquid sample like N-Isopropylmethylamine, the spectrum can be acquired directly as a "neat"
liquid by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) or by
using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded
over a range of 4000 to 400 cm~1. A background spectrum of the empty sample holder or ATR
crystal is recorded first and subtracted from the sample spectrum to obtain the final absorbance
or transmittance data.
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Mass Spectrometry (MS)

Mass spectra are typically acquired using a Gas Chromatograph (GC) coupled to a Mass
Spectrometer (MS). The GC separates the components of a sample before they enter the MS.
For a volatile amine like N-Isopropylmethylamine, a capillary column designed for amine
analysis is used. The sample is injected into the GC, where it is vaporized and carried by an
inert gas (e.g., helium) through the column. The separated compounds then enter the mass
spectrometer, where they are ionized, typically by electron impact (El). The resulting ions are
separated based on their mass-to-charge ratio (m/z) and detected. The NIST Mass
Spectrometry Data Center is a common source for reference mass spectra.[2][3]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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